In Vivo Safety Margin: Absence of Toxicity at 40 mg/kg Subcutaneous Dose in Guinea Pigs for a Structurally Adjacent Triazolo-Thiadiazine Congener
No peer-reviewed in vivo toxicity data exist for 5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole itself. However, a close fused-ring analog—3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]-triazolo-[3,4-b][1,3,4]thiadiazine—was evaluated for subcutaneous toxicity in guinea pigs. A single 40 mg/kg dose produced no toxic effects, and macroscopic/microscopic examination of internal organs at 14 days post-injection revealed no anatomical or morphological abnormalities at either 20 or 40 mg/kg [1]. This favorable safety profile, achieved with a compound bearing identical aryl substituents to the target triazole, provides class-level evidence that the 3-fluorophenyl/4-methoxyphenyl pharmacophore combination is compatible with low acute toxicity in mammals. By contrast, many 5-(2-fluorophenyl)-4-arylideneamino-1,2,4-triazole-3-thiol antimicrobial leads have not undergone analogous in vivo safety assessment, limiting direct procurement-relevant safety comparisons.
| Evidence Dimension | Acute subcutaneous toxicity (single-dose, 14-day observation) |
|---|---|
| Target Compound Data | No direct data; toxicity inferred from structurally adjacent analog |
| Comparator Or Baseline | 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]-triazolo-[3,4-b][1,3,4]thiadiazine: 40 mg/kg s.c. – no toxic effects; 20 and 40 mg/kg – no organ pathology |
| Quantified Difference | Not calculable for target compound; analog exhibits zero observable toxicity at highest tested dose |
| Conditions | Guinea pig model; single subcutaneous injection; 14-day observation with macro- and microscopic organ examination |
Why This Matters
For procurement decisions where downstream in vivo profiling is planned, structural analogs bearing the same aryl substitution pattern demonstrate a clean acute toxicity profile, reducing the risk of early-stage toxicity-related attrition compared to less-characterized fluorophenyl-triazole alternatives.
- [1] Zazharskyi, V. V., Bigdan, O. A., Parchenko, V. V., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 15(1), 166–170. DOI: 10.15421/022424. View Source
